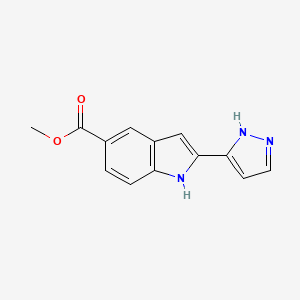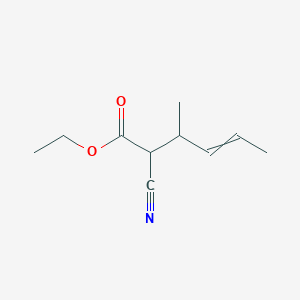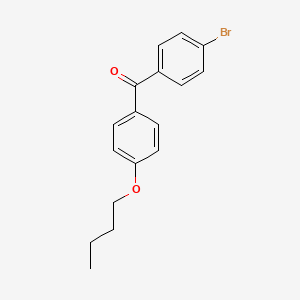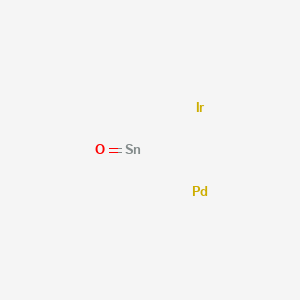![molecular formula C20H35FN2 B14223770 N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627520-96-1](/img/structure/B14223770.png)
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 2-fluorobenzyl chloride with ethane-1,2-diamine under basic conditions to form the intermediate N1-(2-fluorobenzyl)ethane-1,2-diamine. This intermediate is then reacted with 1-bromoundecane in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of N1-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide
Uniqueness
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific structural features, such as the undecyl chain and the ethane-1,2-diamine backbone
Eigenschaften
CAS-Nummer |
627520-96-1 |
|---|---|
Molekularformel |
C20H35FN2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
N'-[(2-fluorophenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H35FN2/c1-2-3-4-5-6-7-8-9-12-15-22-16-17-23-18-19-13-10-11-14-20(19)21/h10-11,13-14,22-23H,2-9,12,15-18H2,1H3 |
InChI-Schlüssel |
ZTRNFYPTTMBOOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCNCC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


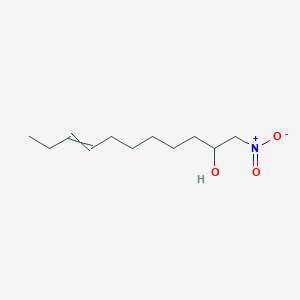
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)
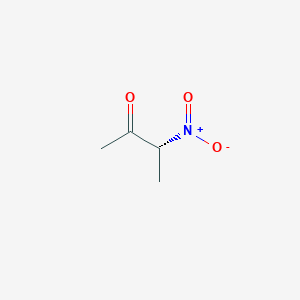
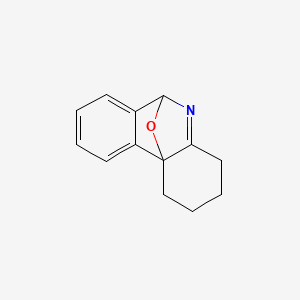
![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)
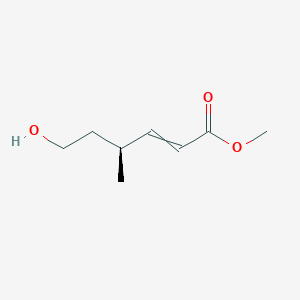
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
